3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Overview
Description
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound has a methoxyethyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a 1,2,4-triazole ring, and a methoxyethyl group . The exact arrangement of these groups in the molecule would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Compounds including 1,2,4-triazole derivatives have shown promising antimicrobial activities. For example, a study by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Docking Studies
- Potential Anti-Cancer Activity : A study by Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, exploring their potential as EGFR inhibitors in cancer treatment. The study highlights the anti-cancer properties and molecular stabilities of these compounds (Karayel, 2021).
Antagonist Activity
- 5-HT2 Antagonist Activity : Watanabe et al. (1992) investigated bicyclic 1,2,4-triazol-3(2H)-one derivatives, finding that some compounds exhibited potent 5-HT2 antagonist activity, suggesting their potential use in neurological or psychiatric conditions (Watanabe et al., 1992).
Antimicrobial and Antitubercular Agents
- Antibacterial, Antifungal, and Antitubercular Potentials : Rishikesan et al. (2021) synthesized novel analogues based on 1,2,4-triazole core and tested them for antibacterial, antifungal, and antitubercular activities. Some derivatives showed significant activity against Mycobacterium tuberculosis (Rishikesan et al., 2021).
Enzyme Inhibitory Activities
- Enzyme Inhibition : A study by Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, evaluating their potential against various enzymes. They discovered that compound 8g demonstrated good activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
Properties
IUPAC Name |
3-[5-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-4-9-12-10(14-13-9)8-3-2-5-11-7-8;;/h8,11H,2-7H2,1H3,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFQIQZNKPUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NN1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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